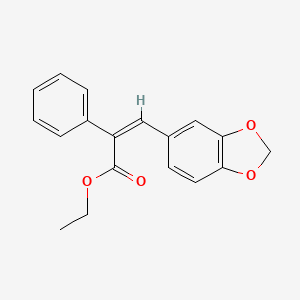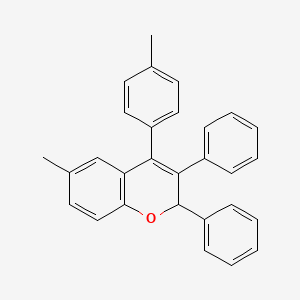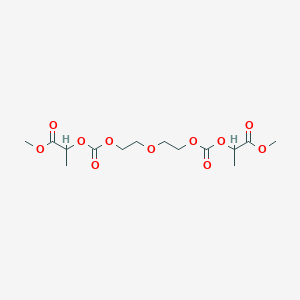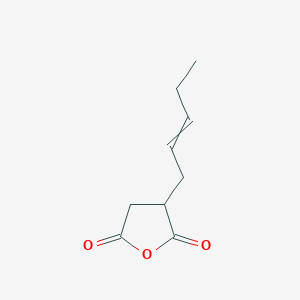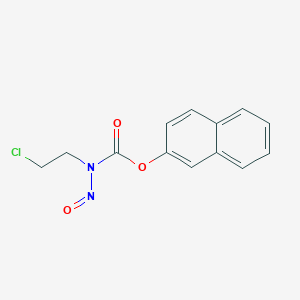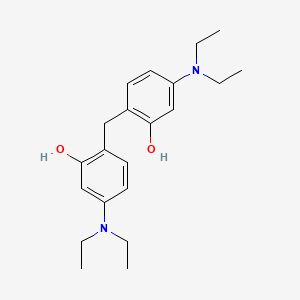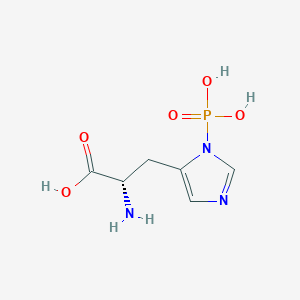
N(pros)-phospho-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(pros)-phospho-L-histidine is a phosphorylated derivative of the amino acid histidine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(pros)-phospho-L-histidine typically involves the phosphorylation of L-histidine. This can be achieved through various methods, including chemical phosphorylation using phosphoric acid derivatives or enzymatic phosphorylation using specific kinases. The reaction conditions often require controlled pH, temperature, and the presence of catalysts to ensure efficient phosphorylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the purification of the product through techniques such as chromatography and crystallization to achieve high purity and yield.
化学反応の分析
Types of Reactions
N(pros)-phospho-L-histidine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve specific pH ranges, temperatures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted histidine derivatives.
科学的研究の応用
N(pros)-phospho-L-histidine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study phosphorylation and dephosphorylation mechanisms.
Biology: The compound is utilized in research on protein phosphorylation, signal transduction pathways, and enzyme kinetics.
Medicine: this compound is investigated for its potential role in therapeutic interventions, particularly in targeting phosphorylated proteins in diseases.
Industry: It finds applications in the development of biochemical assays and diagnostic tools.
作用機序
The mechanism by which N(pros)-phospho-L-histidine exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphorylation state of the compound can modulate the activity of these targets, influencing various biochemical pathways. For instance, it can act as a substrate or inhibitor for kinases and phosphatases, thereby regulating phosphorylation-dependent signaling cascades.
類似化合物との比較
Similar Compounds
Similar compounds to N(pros)-phospho-L-histidine include other phosphorylated amino acids such as phospho-serine, phospho-threonine, and phospho-tyrosine. These compounds share the common feature of having a phosphate group attached to an amino acid but differ in their specific amino acid residues and the position of phosphorylation.
Uniqueness
This compound is unique due to its specific structure and the position of the phosphate group on the histidine residue. This uniqueness allows it to participate in distinct biochemical reactions and pathways compared to other phosphorylated amino acids. Its role in modulating enzyme activity and signal transduction makes it a valuable compound in both basic and applied research.
特性
CAS番号 |
5789-15-1 |
|---|---|
分子式 |
C6H10N3O5P |
分子量 |
235.13 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3-phosphonoimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N3O5P/c7-5(6(10)11)1-4-2-8-3-9(4)15(12,13)14/h2-3,5H,1,7H2,(H,10,11)(H2,12,13,14)/t5-/m0/s1 |
InChIキー |
VOHVXLVXSYAFOA-YFKPBYRVSA-N |
異性体SMILES |
C1=C(N(C=N1)P(=O)(O)O)C[C@@H](C(=O)O)N |
正規SMILES |
C1=C(N(C=N1)P(=O)(O)O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


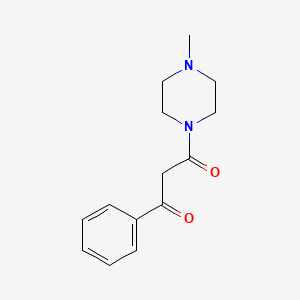
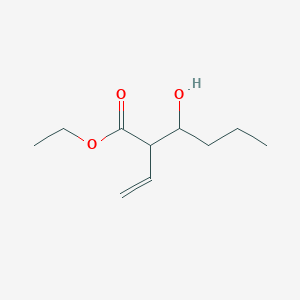
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728648.png)
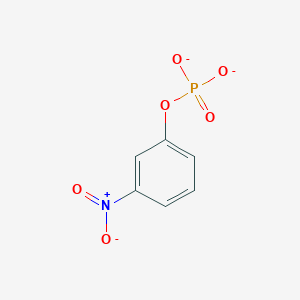
![Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate](/img/structure/B14728663.png)
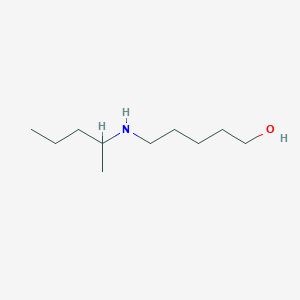
![3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14728670.png)
